2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and methoxy groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-bromo-2-methoxyphenol and 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: Preparation of 4-bromo-2-methoxyphenol
- React 4-bromo-2-nitrophenol with methanol in the presence of a catalyst to obtain 4-bromo-2-methoxyphenol.
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Step 2: Preparation of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde
- Brominate 2-hydroxy-4-methoxybenzaldehyde using bromine in an appropriate solvent to obtain the dibromo derivative.
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Step 3: Formation of the final compound
- Condense 4-bromo-2-methoxyphenol with 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde in the presence of hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield the corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15Br3N2O5 |
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Molecular Weight |
567.0 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15Br3N2O5/c1-25-13-6-10(18)3-4-12(13)27-8-14(23)22-21-7-9-5-11(19)17(26-2)15(20)16(9)24/h3-7,24H,8H2,1-2H3,(H,22,23)/b21-7+ |
InChI Key |
BPZOFNIVQLJUEP-QPSGOUHRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)OC)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)OC)Br |
Origin of Product |
United States |
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